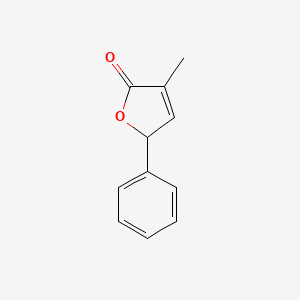

3-methyl-5-phenyl-2(5H)-furanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-5-phenyl-2(5H)-furanone is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most prominent applications of 3-methyl-5-phenyl-2(5H)-furanone is in antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, particularly those forming biofilms.

Case Study: Biofilm Inhibition

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound inhibited biofilm formation by Klebsiella pneumoniae by 67.38%. The compound was shown to disrupt the adhesion phase of biofilm development, significantly reducing the colonization area on urethral catheters compared to controls .

| Compound | Biofilm Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| This compound | 67.38% | 15 |

| 2'-Hydroxycinnamic acid | 65.06% | Not specified |

Quorum Sensing Inhibition

This compound has been identified as a potential quorum sensing inhibitor, which can interfere with bacterial communication mechanisms that regulate virulence factors.

Research Findings

A study highlighted that this compound effectively inhibited the autoinducer hexanoyl-homoserine lactone, which is crucial for biofilm formation in pathogenic bacteria. This property suggests its potential use as an adjunct to traditional antibiotics to combat resistant strains .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, novel chiral sulfones derived from this compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Synthesis Table

| Derivative | Biological Activity | MIC (µg/mL) |

|---|---|---|

| Chiral sulfone | Antibacterial against S. aureus | 8 |

| Furanone derivative | Synergistic effect with gentamicin | Not specified |

Potential in Drug Development

The unique structure of this compound makes it a candidate for drug development aimed at treating infections caused by antibiotic-resistant bacteria.

Case Study: Combination Therapy

Research has shown that combining this compound with aminoglycosides like gentamicin enhances the efficacy of treatment against S. aureus, suggesting a promising avenue for developing combination therapies that can address multi-drug resistance .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its chemical properties.

Research Insights

The compound's ability to form stable polymers could be explored in creating new materials with specific mechanical properties or functionalities, although detailed studies are still needed in this area .

Propriétés

Numéro CAS |

15121-75-2 |

|---|---|

Formule moléculaire |

C11H10O2 |

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

4-methyl-2-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O2/c1-8-7-10(13-11(8)12)9-5-3-2-4-6-9/h2-7,10H,1H3 |

Clé InChI |

CLEHNEQZYAGENE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(OC1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.